3-Fluoro-2-(1H-imidazol-2-yl)pyridine
Overview
Description
3-Fluoro-2-(1H-imidazol-2-yl)pyridine is a chemical compound that features a fluorine atom, an imidazole ring, and a pyridine ring. It appears as a white to light yellow crystalline solid and is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane .
Preparation Methods
The synthesis of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine can be achieved through various methods. One common synthetic route involves the reaction of fluorine ions with bromopyridine to produce 2-Fluoro-5-bromopyridine. This intermediate is then reacted with imidazole to yield 2-(1H-imidazol-2-yl)-5-bromopyridine. Finally, catalytic hydrogenation in the presence of sodium hydroxide and copper hydroxide in methanol produces the target compound .
Chemical Reactions Analysis
3-Fluoro-2-(1H-imidazol-2-yl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Catalytic Hydrogenation: As mentioned in the preparation methods, catalytic hydrogenation is used to produce the final compound from its intermediates.
Common reagents used in these reactions include sodium hydroxide, copper hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-2-(1H-imidazol-2-yl)pyridine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: It serves as a reagent in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including antitumor activity.
Biological Studies: It is used in molecular docking studies to evaluate its interactions with biological targets.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. Under basic conditions, the compound can undergo heterolytic cleavage of the C2-H bond to form a carbene intermediate, which can further react to form various products . These interactions are crucial for its biological and chemical activities.
Comparison with Similar Compounds
3-Fluoro-2-(1H-imidazol-2-yl)pyridine can be compared with other similar compounds such as:
2-(1H-Imidazol-2-yl)pyridine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-Substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole: Contains different substituents and a benzoimidazole ring, leading to different chemical properties and applications.
The presence of the fluorine atom in this compound makes it unique, as it can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
3-fluoro-2-(1H-imidazol-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-6-2-1-3-10-7(6)8-11-4-5-12-8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDJHBBHKBVZNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NC=CN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624646 | |
Record name | 3-Fluoro-2-(1H-imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691886-16-5 | |
Record name | 3-Fluoro-2-(1H-imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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